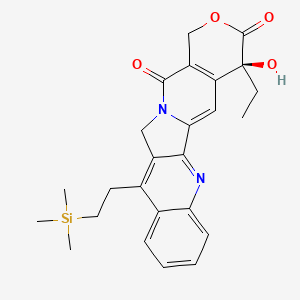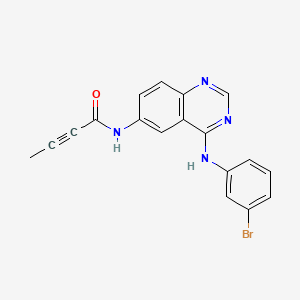
K03861
Vue d'ensemble
Description
AUZ454 is a potent and selective Type II FLT3 inhibitor. AUZ454 is able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot. Constitutively activated mutant FLT3 has emerged as a promising target for therapy for the subpopulation of acute myeloid leukemia (AML) patients who harbor it. The small molecule inhibitor, PKC412, targets mutant FLT3 and is currently in late-stage clinical trials. However, the identification of PKC412-resistant leukemic blast cells in the bone marrow of AML patients has propelled the development of novel and structurally distinct FLT3 inhibitors that have the potential to override drug resistance and more efficiently prevent disease progression or recurrence.
Applications De Recherche Scientifique
Propriétés chimiques
K03861, ou AUZ 454, est un composé chimique de formule empirique C24H26F3N7O2 . Sa masse moléculaire est de 501,50 . Le composé est une poudre blanche à beige et est soluble dans le DMSO .
Rôle d'inhibiteur de CDK2
This compound est un puissant inhibiteur de la Kinase 2 dépendante de la Cycline (CDK2), une protéine qui joue un rôle crucial dans la régulation du cycle cellulaire . Il entre en compétition avec la liaison de la cycline pour inhiber l'activité de la kinase CDK2 in vitro . Les valeurs de Kd sont respectivement de 9,7, 15,4, 18,6 et 50 nM pour Cdk2 (C118L/A144C), Cdk2 (A144C), Cdk2 (C118L) et Cdk (WT) .
Applications potentielles en recherche sur le cancer
Compte tenu de son rôle d'inhibiteur de CDK2, this compound présente des applications potentielles en recherche sur le cancer. CDK2 est souvent surexprimé dans divers types de cancer, et l'inhibition de son activité pourrait potentiellement arrêter la prolifération des cellules cancéreuses .
Utilisation en recherche en laboratoire
This compound est utilisé comme outil de recherche dans les laboratoires, en particulier dans les études portant sur la régulation du cycle cellulaire et le rôle de CDK2 .
Mécanisme D'action
Target of Action
K03861, also known as AUZ454, is a type II inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating cell cycle progression .
Mode of Action
this compound inhibits CDK2 activity by competing with the binding of activating cyclins . This competition prevents the formation of the CDK2/cyclin complex, thereby inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This is because CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1 phase and the initiation of DNA replication in the S phase . Therefore, the inhibition of CDK2 can lead to cell cycle arrest, preventing the cells from proliferating .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of CDK2 by this compound results in the suppression of cell proliferation . In vitro studies have shown that this compound can inhibit cell proliferation in a CDK2-dependent manner . This could potentially lead to the suppression of tumor growth in cancerous cells that have high CDK2 activity .
Propriétés
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLXPJQFNVTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)

